Tos-Gly-Pro-Arg-ANBA-IPA (acetate)
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Overview
Description
Tos-Gly-Pro-Arg-ANBA-IPA (acetate) is a chromogenic peptide substrate used primarily in luminescence measurements. This compound is known for its ability to act as a substrate in biochemical assays, making it valuable in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tos-Gly-Pro-Arg-ANBA-IPA (acetate) involves the sequential coupling of amino acids and other chemical groups. The process typically starts with the protection of amino groups, followed by the coupling of the Tosyl (Tos) group to Glycine (Gly), Proline (Pro), and Arginine (Arg). The ANBA (4-Aminonaphthalene-1,8-dicarboxylic acid) and IPA (Isopropylamine) groups are then introduced. The final product is obtained after deprotection and purification steps .
Industrial Production Methods
Industrial production of Tos-Gly-Pro-Arg-ANBA-IPA (acetate) follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The compound is then lyophilized to obtain a stable, solid form .
Chemical Reactions Analysis
Types of Reactions
Tos-Gly-Pro-Arg-ANBA-IPA (acetate) primarily undergoes hydrolysis and luminescence reactions. It is stable under standard laboratory conditions but can be hydrolyzed under acidic or basic conditions .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Luminescence Measurement: Typically involves the use of luminescent reagents and detection equipment
Major Products
The major products formed from the hydrolysis of Tos-Gly-Pro-Arg-ANBA-IPA (acetate) include the individual amino acids and the ANBA and IPA groups .
Scientific Research Applications
Tos-Gly-Pro-Arg-ANBA-IPA (acetate) is widely used in scientific research, particularly in:
Biochemistry: As a substrate in enzyme assays to measure protease activity.
Molecular Biology: In studies involving protein-protein interactions and enzyme kinetics.
Industry: Used in the development of biochemical assays and diagnostic kits
Mechanism of Action
Tos-Gly-Pro-Arg-ANBA-IPA (acetate) functions as a substrate for proteases. When cleaved by a protease, it releases a chromogenic or luminescent signal, which can be measured to determine the activity of the enzyme. The molecular targets include various proteases, and the pathways involved are those related to protease activity and substrate cleavage .
Comparison with Similar Compounds
Similar Compounds
Tos-Gly-Pro-Arg-ANBA: Lacks the IPA group but serves a similar function.
Tos-Gly-Pro-Arg-IPA: Lacks the ANBA group but is used in similar assays.
Tos-Gly-Pro-Arg: A simpler version used in basic protease assays
Uniqueness
Tos-Gly-Pro-Arg-ANBA-IPA (acetate) is unique due to its combination of the Tosyl, Glycine, Proline, Arginine, ANBA, and IPA groups, which provide enhanced stability and specificity in luminescence measurements. This makes it particularly valuable in high-sensitivity assays .
Properties
IUPAC Name |
acetic acid;(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-[4-nitro-3-(propan-2-ylcarbamoyl)anilino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H41N9O8S.C2H4O2/c1-18(2)35-27(41)22-16-20(10-13-24(22)39(44)45)36-28(42)23(6-4-14-33-30(31)32)37-29(43)25-7-5-15-38(25)26(40)17-34-48(46,47)21-11-8-19(3)9-12-21;1-2(3)4/h8-13,16,18,23,25,34H,4-7,14-15,17H2,1-3H3,(H,35,41)(H,36,42)(H,37,43)(H4,31,32,33);1H3,(H,3,4)/t23-,25-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKOLHFVDDAWSG-CWAVIJBDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC(=C(C=C3)[N+](=O)[O-])C(=O)NC(C)C.CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC(=C(C=C3)[N+](=O)[O-])C(=O)NC(C)C.CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H45N9O10S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
747.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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